N-(2,5-dimethoxyphenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide: is a synthetic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then converted into the corresponding acyl chloride. This acyl chloride is reacted with 5-ethoxy-1-methyl-1H-indole-2-carboxamide under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents such as sodium hydride can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: N-(2,5-dimethoxyphenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide is used as a building block in organic synthesis. It can be used to create more complex molecules for research purposes .
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic .
Industry: In the industrial sector, it can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, such as serotonin receptors, which can modulate neurotransmitter release and influence various physiological processes . The compound’s effects are mediated through pathways involving these receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar structural features.
4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): Another hallucinogenic compound with high affinity for serotonin receptors.
Uniqueness: N-(2,5-dimethoxyphenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific indole structure, which imparts distinct chemical and biological properties. Unlike its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-ethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-5-26-15-6-8-17-13(10-15)11-18(22(17)2)20(23)21-16-12-14(24-3)7-9-19(16)25-4/h6-12H,5H2,1-4H3,(H,21,23) |
InChI Key |
HFQVOWRRVJQZHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
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